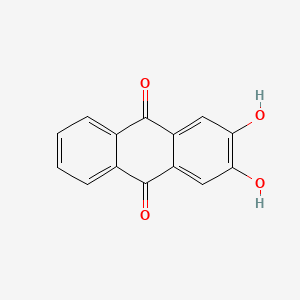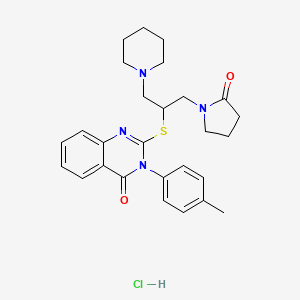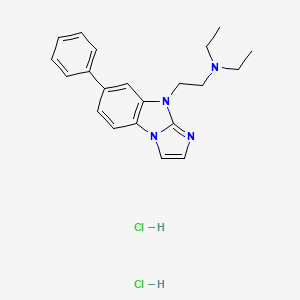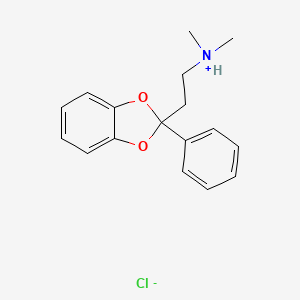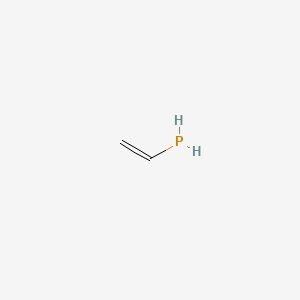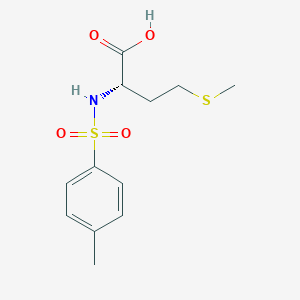![molecular formula C21H45BO9 B13751175 Tris[2-(2-methoxypropoxy)propyl] borate CAS No. 59817-49-1](/img/structure/B13751175.png)
Tris[2-(2-methoxypropoxy)propyl] borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-(2-methoxypropoxy)propyl] borate is a chemical compound with the molecular formula C15H33BO6. It is a borate ester derived from boric acid and glycol monoethers. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2-methoxypropoxy)propyl] borate typically involves the reaction of boric acid or boric anhydride with glycol monoethers. The reaction is carried out under controlled conditions, usually at elevated temperatures ranging from 50°C to 200°C. A water-azeotrope-forming solvent is often added to the reaction mixture to facilitate the removal of water produced during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tris[2-(2-methoxypropoxy)propyl] borate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form boric acid and glycol monoethers.
Oxidation: Can be oxidized under specific conditions to form borate esters with different oxidation states.
Substitution: Participates in substitution reactions where the alkoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Boric acid and glycol monoethers.
Oxidation: Higher oxidation state borate esters.
Substitution: Borate esters with different functional groups.
Aplicaciones Científicas De Investigación
Tris[2-(2-methoxypropoxy)propyl] borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of tris[2-(2-methoxypropoxy)propyl] borate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-ethoxyethoxy)ethyl borate
- Tris(2-cyanoethyl) borate
- Tris(2,2,2-trifluoroethyl) borate
Uniqueness
Tris[2-(2-methoxypropoxy)propyl] borate is unique due to its specific alkoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers higher stability and solubility in various solvents, making it more versatile for different applications .
Propiedades
Número CAS |
59817-49-1 |
|---|---|
Fórmula molecular |
C21H45BO9 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
tris[2-(2-methoxypropoxy)propyl] borate |
InChI |
InChI=1S/C21H45BO9/c1-16(23-7)10-26-19(4)13-29-22(30-14-20(5)27-11-17(2)24-8)31-15-21(6)28-12-18(3)25-9/h16-21H,10-15H2,1-9H3 |
Clave InChI |
KWSWSNSTXCTLPR-UHFFFAOYSA-N |
SMILES canónico |
B(OCC(C)OCC(C)OC)(OCC(C)OCC(C)OC)OCC(C)OCC(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


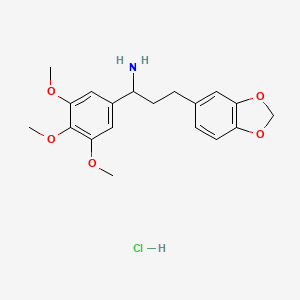
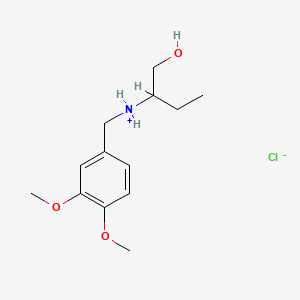
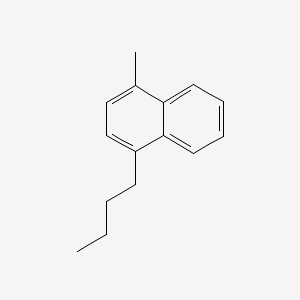
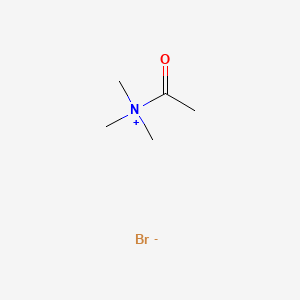
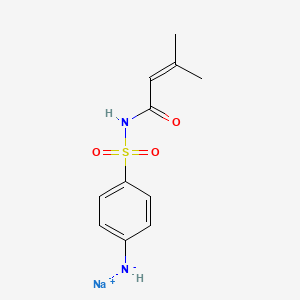
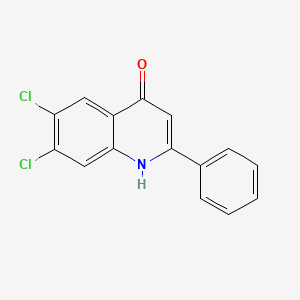

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
